![molecular formula C22H24ClNO4 B1662811 Dehydrocorydaline chloride CAS No. 10605-03-5](/img/structure/B1662811.png)
Dehydrocorydaline chloride
Vue d'ensemble
Description
Dehydrocorydaline chloride is an alkaloid isolated from Rhizoma corydalis. It exhibits anti-inflammatory, antinociceptive, and anti-tumor effects .
Synthesis Analysis
The synthesis of Dehydrocorydaline chloride has been achieved with an overall yield of 47% . The spectroscopic data for this compound were a good match with those reported for the natural product .Molecular Structure Analysis
The molecular formula of Dehydrocorydaline chloride is C22H24ClNO4 . The most abundant alkaloid in Corydalis Rhizoma (CR) extract is Dehydrocorydaline, accounting for more than 50% of total alkaloids .Chemical Reactions Analysis
Dehydrocorydaline chloride has been shown to have anti-inflammatory effects in LPS-treated macrophages . It inhibits proinflammatory cytokines release, for example, TNF- α, IL-6 .Applications De Recherche Scientifique
Pharmacokinetics
Dehydrocorydaline chloride (DHC) has been studied for its pharmacokinetic properties. A rapid, sensitive, and selective liquid chromatography/tandem mass spectrometry method (LC-MS/MS) was developed and validated for the determination of DHC in rat plasma . The study showed that DHC from Corydalis yanhusuo extract was absorbed more rapidly and eliminated more slowly than pure DHC .
Analgesic Agent
DHC is an important bioactive component of a well-known Chinese herbal medicine, Yan-Hu-Suo, which is the tuber of Corydalis yanhusuo . This herb has been widely used as an analgesic agent for treating spastic, abdominal, and menstrual pains, and for pain due to injury .
Cardiovascular Health
The herb containing DHC has also been widely used to promote blood circulation and treat coronary heart disease . However, more research is needed to understand the exact mechanisms and effectiveness of DHC in these applications.
Antibacterial Activity
DHC has shown antibacterial activity against Listeria monocytogenes, a foodborne pathogen . It displayed effective inhibitory effects on biofilm formation and bacterial motility . The study suggests that DHC has multiple targets for combating L. monocytogenes, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .
Antiatherosclerotic Effect
There is some evidence suggesting that DHC may have an antiatherosclerotic effect . However, the details of this application are not fully understood and further research is needed.
Mécanisme D'action
Target of Action
Dehydrocorydaline chloride (DHC) is an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo . It has been found to have multiple targets in pathogenic bacteria and in the pathogenesis of atherosclerosis . In the context of antibacterial activity, DHC has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . In the context of atherosclerosis, DHC targets macrophage inflammation, which plays an essential role in the disease’s pathogenesis .
Mode of Action
DHC interacts with its targets and induces changes in their function. For instance, in Listeria monocytogenes, DHC influences the global proteomic alteration associated with carbohydrate metabolism, energy metabolism, cell wall synthesis, and bacterial motility . In the case of atherosclerosis, DHC dramatically decreases the levels of proinflammatory gene clusters and downregulates proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .
Biochemical Pathways
DHC affects several biochemical pathways. In Listeria monocytogenes, it dysregulates carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility . In the context of atherosclerosis, DHC decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .
Pharmacokinetics
The pharmacokinetics of DHC have been studied in rat plasma after oral administration . The results showed that DHC from Corydalis yanhusuo extract was absorbed more rapidly and eliminated more slowly than pure DHC . This suggests that the presence of P-glycoprotein (P-gp) inhibitors and other alkaloids co-existing in the extract may compete with DHC for transportation by P-gp, metabolization by P450, and binding to plasma proteins .
Result of Action
The action of DHC results in molecular and cellular effects. In Listeria monocytogenes, DHC’s antibacterial effect is supported by an in vitro growth kinetic assay, cytoplasmic nucleic acid and protein leakage assay, and observation of morphological changes in bacterial cells .
Action Environment
The action, efficacy, and stability of DHC can be influenced by environmental factors. For instance, other compounds in Corydalis yanhusuo extract may affect the pharmacokinetics and blood concentration of DHC . More research is needed to fully understand how various environmental factors influence the action of DHC.
Propriétés
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSEFNJXIPZNV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30045-16-0 (Parent) | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00909882 | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrocorydaline chloride | |
CAS RN |
10605-03-5 | |
Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC297886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?
A1: Research shows a significant difference in the efficacy of Dehydrocorydaline chloride (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.
Q2: How was Dehydrocorydaline chloride chemically synthesized, and what is its molecular formula and weight?
A2: Dehydrocorydaline chloride (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []
Q3: What are the current limitations in the research on Dehydrocorydaline chloride, and what future research directions could provide valuable insights?
A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.